molecular formula C26H48O2 B12644945 5-Cyclohexyl-1,4-methylhexan-3-one CAS No. 94213-60-2

5-Cyclohexyl-1,4-methylhexan-3-one

Cat. No.: B12644945
CAS No.: 94213-60-2
M. Wt: 392.7 g/mol
InChI Key: HRQGQDJLTLYTOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclohexyl-1,4-methylhexan-3-one is an organic compound with the molecular formula C13H24O. It is a ketone with a cyclohexyl group attached to a hexane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-1,4-methylhexan-3-one typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of cyclohexane with 4-methylhexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-1,4-methylhexan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclohexyl-1,4-methylhexan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-1,4-methylhexan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclohexyl-1,4-methylhexan-3-one is unique due to its specific structure, which combines a cyclohexyl group with a hexane chain.

Properties

CAS No.

94213-60-2

Molecular Formula

C26H48O2

Molecular Weight

392.7 g/mol

IUPAC Name

2-cyclohexylheptan-4-one;5-cyclohexyl-4-methylhexan-3-one

InChI

InChI=1S/2C13H24O/c1-4-13(14)11(3)10(2)12-8-6-5-7-9-12;1-3-7-13(14)10-11(2)12-8-5-4-6-9-12/h10-12H,4-9H2,1-3H3;11-12H,3-10H2,1-2H3

InChI Key

HRQGQDJLTLYTOB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC(C)C1CCCCC1.CCC(=O)C(C)C(C)C1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.